2-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl diphenylphosphinate
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Overview
Description
2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}PHENYL DIPHENYLPHOSPHINATE is a complex organic compound that features a unique combination of functional groups, including a benzoylhydrazone moiety and a diphenylphosphinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}PHENYL DIPHENYLPHOSPHINATE typically involves multiple steps, starting with the preparation of the benzoylhydrazone intermediate. This intermediate is then reacted with a suitable phosphinate reagent under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}PHENYL DIPHENYLPHOSPHINATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the benzoylhydrazone moiety to its corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce amines .
Scientific Research Applications
2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}PHENYL DIPHENYLPHOSPHINATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity is being explored for its use in drug discovery and development.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}PHENYL DIPHENYLPHOSPHINATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylhydrazone moiety can form hydrogen bonds and other interactions with biological molecules, while the diphenylphosphinate group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoylhydrazone derivatives and phosphinate-containing molecules. Examples are:
- Benzoylhydrazone derivatives with different substituents on the benzene ring.
- Phosphinate compounds with varying alkyl or aryl groups .
Uniqueness
2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}PHENYL DIPHENYLPHOSPHINATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H21N2O3P |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-[(E)-(2-diphenylphosphoryloxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C26H21N2O3P/c29-26(21-12-4-1-5-13-21)28-27-20-22-14-10-11-19-25(22)31-32(30,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-20H,(H,28,29)/b27-20+ |
InChI Key |
PXFAAAHXRDHBHF-NHFJDJAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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